4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS No.: 312944-34-6
Cat. No.: VC21388280
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312944-34-6 |
|---|---|
| Molecular Formula | C15H18N2O3S |
| Molecular Weight | 306.4g/mol |
| IUPAC Name | 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H18N2O3S/c1-2-10-20-14-5-7-15(8-6-14)21(18,19)17-12-13-4-3-9-16-11-13/h3-9,11,17H,2,10,12H2,1H3 |
| Standard InChI Key | DUHMDAQYKZDFIV-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
Introduction
Chemical Structure and Properties
Chemical Structure
4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS No. 312944-34-6) consists of three main structural components: a para-substituted benzenesulfonamide core, a propoxy substituent, and a pyridin-3-ylmethyl group. The molecular architecture features a para-propoxy benzene ring directly connected to a sulfonamide group (-SO2NH-), which is further substituted with a pyridin-3-ylmethyl moiety .
The compound contains several key functional groups that contribute to its chemical behavior and potential biological interactions:
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The sulfonamide group (-SO2NH-), which is amphoteric and can participate in hydrogen bonding as both donor and acceptor
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The propoxy group (CH3CH2CH2O-), which enhances lipophilicity and provides potential for hydrophobic interactions
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The pyridine ring, a basic heterocycle that can participate in hydrogen bonding and potentially coordinate with metal ions
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The methylene linker (-CH2-), which provides conformational flexibility to the molecule
This combination of functional groups creates a molecule with balanced hydrophilic and lipophilic regions, potentially important for biological activity.
Physical and Chemical Properties
The physical and chemical properties of 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
The compound's moderate lipophilicity (XLogP3 of 2.2) suggests a reasonable balance between hydrophilic and lipophilic properties, which is often favorable for drug-like molecules as it affects solubility, membrane permeability, and protein binding . The presence of one hydrogen bond donor and five hydrogen bond acceptors indicates potential for interactions with biological targets through hydrogen bonding networks.
The topological polar surface area of 76.7 Ų falls within the range typically associated with good oral bioavailability (less than 140 Ų), suggesting the compound may have favorable absorption characteristics if considered for pharmaceutical applications .
The seven rotatable bonds provide conformational flexibility to the molecule, which can influence its ability to adopt optimal binding conformations when interacting with biological targets. This flexibility parameter is particularly important in drug design, as it can affect a compound's entropy of binding and its ability to adapt to binding sites of varying geometries.
Analytical Characterization Methods
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural properties of 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. Several analytical techniques would typically be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the compound:
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1H NMR would show characteristic signals for:
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Propoxy group: triplet (CH3, ~0.9-1.1 ppm), multiplet (CH2, ~1.7-1.9 ppm), triplet (OCH2, ~3.9-4.1 ppm)
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Aromatic protons of the benzene ring: two doublets in an AA'BB' pattern (para-substitution, ~6.9-7.1 and ~7.7-7.9 ppm)
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Pyridine ring protons: complex pattern typical of 3-substituted pyridine (~7.2-8.8 ppm)
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Methylene linker: singlet or doublet (~4.2-4.4 ppm)
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Sulfonamide NH: broad singlet (~7.5-8.0 ppm)
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13C NMR would show signals corresponding to:
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Carbon atoms of the propoxy group (~10, ~22, and ~70 ppm)
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Aromatic carbons of the benzene and pyridine rings (~114-162 ppm)
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Carbon bearing the sulfonamide group (~136-140 ppm)
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Methylene carbon of the linker (~40-45 ppm)
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Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic bands for:
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Sulfonamide group: asymmetric and symmetric S=O stretching vibrations (typically around 1350-1310 cm-1 and 1160-1120 cm-1)
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N-H stretching (around 3300-3250 cm-1)
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C-O stretching of the propoxy group (around 1250-1200 cm-1)
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Aromatic C=C and C=N stretching vibrations (around 1600-1400 cm-1)
Mass Spectrometry
Mass spectrometry would provide the molecular weight and fragmentation pattern of the compound:
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Molecular ion peak at m/z 306.4 (corresponding to the molecular weight)
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Characteristic fragmentation patterns involving:
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Loss
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